N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-phenylbutanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an amide group could result in the compound having a higher boiling point and being soluble in polar solvents .Scientific Research Applications
Pharmacological Activities
Acetylcholinesterase Inhibitors : Compounds structurally related to N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-phenylbutanamide, such as pyridazine derivatives, have been designed and synthesized to act as acetylcholinesterase (AChE) inhibitors. These compounds showed significant inhibitory activity against AChE, with potential implications for treating diseases such as Alzheimer's. The introduction of lipophilic groups and various substitutions on the phenyl group resulted in derivatives with improved potency and selectivity for AChE over butyrylcholinesterase (BuChE) (Contreras et al., 2001).
Anticancer Agents : Research into pyrazolopyrimidines and related heterocyclic compounds has highlighted their potential as anticancer agents. These compounds exhibit significant activity against various cancer cell lines, indicating their usefulness in developing new cancer treatments (Rahmouni et al., 2016).
Antimicrobial Activities : Novel 1,2,4-triazole derivatives and related compounds have shown promising antimicrobial properties against a range of bacteria and fungi. Such activities suggest the potential for developing new antimicrobial agents to combat infectious diseases (Bektaş et al., 2007).
Neuroprotective Effects : Studies on N-(substituted benzothiazol-2-yl)amides have identified compounds with anticonvulsant properties and neuroprotective effects. These findings point to possible applications in treating neurological disorders and protecting neuronal health (Hassan et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-10-11-16(21-20-14)18-12-13-19-17(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEIUIUMDUOMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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